molecular formula C10H8O9S3 B8726750 1,3,7-Naphthalenetrisulfonic acid CAS No. 85-49-4

1,3,7-Naphthalenetrisulfonic acid

Cat. No.: B8726750
CAS No.: 85-49-4
M. Wt: 368.4 g/mol
InChI Key: FEWNRIKJXAQRJJ-UHFFFAOYSA-N
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Description

1,3,7-Naphthalenetrisulfonic acid (1,3,7-NTS) is a polysulfonated aromatic compound characterized by three sulfonic acid groups (-SO₃H) attached to the naphthalene backbone at positions 1, 3, and 5. Its high polarity and water solubility make it valuable in industrial and biomedical applications, including dye synthesis, catalysis, and antiviral therapies. Notably, the naphthalenetrisulfonic acid moiety is a critical structural component of suramin, a drug known for its antiparasitic and antiviral properties .

Properties

CAS No.

85-49-4

Molecular Formula

C10H8O9S3

Molecular Weight

368.4 g/mol

IUPAC Name

naphthalene-1,3,7-trisulfonic acid

InChI

InChI=1S/C10H8O9S3/c11-20(12,13)7-2-1-6-3-8(21(14,15)16)5-10(9(6)4-7)22(17,18)19/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19)

InChI Key

FEWNRIKJXAQRJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Isomerism: 1,3,6-Naphthalenetrisulfonic Acid (1,3,6-NTS)

The positional isomer 1,3,6-NTS shares the same molecular formula (C₁₀H₈O₉S₃) but differs in sulfonic group placement. This structural variation significantly impacts biological activity:

  • Antiviral Activity: Suramin, which contains a 1,3,6/1,3,7-NTS moiety, inhibits EV71 virus entry by binding to the viral capsid via its trisulfonic groups.
  • Reactivity : 1,3,6-NTS exhibits distinct oxidative degradation kinetics under ozonation, influenced by pH and temperature, compared to its isomers .

Table 1: Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Sulfonic Group Positions Key Applications
1,3,7-Naphthalenetrisulfonic acid C₁₀H₈O₉S₃ 368.33 1, 3, 7 Antiviral agents, dyes
1,3,6-Naphthalenetrisulfonic acid C₁₀H₈O₉S₃ 368.33 1, 3, 6 Catalysis, water treatment
7-Hydroxy-1,3-naphthalenedisulfonic acid C₁₀H₈O₇S₂ 304.29 1, 3 Dye intermediates
1,3,5-Naphthalenetrisulfonic acid C₁₀H₈O₉S₃ 368.33 1, 3, 5 G protein inhibitors

Functional Derivatives: Suramin Analogues

Suramin derivatives highlight the importance of sulfonic group positioning and substituents:

  • NF007 : A 1,3,5-NTS derivative with a single phenylcarbonyl urea group. Despite structural similarity to suramin’s active moiety, NF007 lacks inhibitory activity against FGFR3 signaling, emphasizing the necessity of symmetrical sulfonic groups for receptor binding .
  • NF023 and NF037: These 1,3,5-NTS-based compounds selectively uncouple G protein-coupled receptors (e.g., A₁ adenosine and D₂ dopamine receptors), demonstrating that sulfonic group geometry influences target specificity .

Industrial and Environmental Relevance

  • Dye Synthesis : 7-Hydroxy-1,3-naphthalenedisulfonic acid (γ-acid) is a precursor for azo dyes, whereas 1,3,7-NTS derivatives are less common in this role due to steric hindrance from additional sulfonic groups .
  • Bioremediation : 1,3,7-Trimethyluric acid, a structurally related compound, is studied for its role in microbial pollutant degradation, highlighting the ecological versatility of sulfonated aromatics .

Research Findings and Mechanistic Insights

Antiviral Mechanisms

The trisulfonic acid groups in suramin bind to viral capsid proteins, preventing attachment. STD NMR studies confirm that H7 and H8 protons of the 1,3,7-NTS moiety interact directly with EV71, underscoring spatial proximity as a determinant of antiviral efficacy .

Receptor Antagonism

  • TNF-α Inhibition: Symmetrical polysulfonated compounds like Evans blue (IC₅₀ = 0.75 mM) mimic suramin’s ability to disrupt TNF-α trimerization, whereas monosulfonated analogues are ineffective .
  • AMPA Receptor Modulation: Suramin’s 1,3,6/1,3,7-NTS structure noncompetitively inhibits glutamate receptor binding, while smaller analogues like PPNDS enhance agonist affinity, illustrating divergent effects based on molecular size .

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